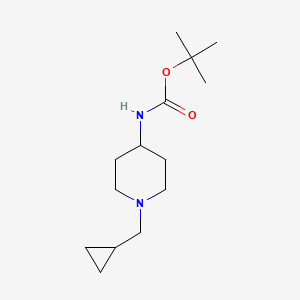

4-(N-Boc-アミノ)-1-(シクロプロピルメチル)ピペリジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(N-Boc-amino)piperidone is a piperidone derivative . It may be used as a functionalization reagent for the introduction of a primary and a tertiary amino group to poly(2-isopropyl-2-oxazoline) . It can also be used as a pharma building block .

Synthesis Analysis

Piperidones serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . They have been synthesized from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, even 1 day .Molecular Structure Analysis

The molecular formula of 4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine is C14H26N2O2 . The structure includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine include a density of 1.0±0.1 g/cm3, boiling point of 304.8±31.0 °C at 760 mmHg, and vapour pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 54.5±3.0 kJ/mol and a flash point of 138.2±24.8 °C .合成法

4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine can be synthesized through a variety of methods. One of the most common methods is the reaction of 4-aminopiperidine and 1-cyclopropylmethyl bromide in the presence of a base, such as sodium hydroxide. This reaction produces 4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine as the major product. Other methods of synthesis include the use of Grignard reagents, such as methylmagnesium bromide and ethylmagnesium bromide, as well as the use of catalysts, such as palladium, copper, and nickel.

科学的研究の応用

アミンの連続的なN-Boc脱保護

- 用途: 第3級ブチル 1-(シクロプロピルメチル)ピペリジン-4-イルカルバメートは、固体ブレンステッド酸触媒を用いて効率的に脱保護することができます。 これらの触媒により、バッチプロセスに比べて効率性と生産性が向上した、低温での連続フロー反応が可能になります .

キラリティセンシング

- 用途: 研究者は、Boc保護ピペリジンを含むキラルルミネッセントランタノイド錯体を用いて、キラルN-Bocアスパラギン酸を選択的に結合させ、発光強度を高めています。 この特性は、キラルセンシング用途に利用できます .

抗菌剤

- 用途: アリールオキシ環状ジアミンのアリール尿素誘導体の合成により、化合物44 (1-(3-クロロフェニル)-3-(1-{3-フェニル-3-[3-(トリフルオロメチル)フェノキシ]プロピル}ピペリジン-4-イル)尿素) が同定されました。 この化合物は、哺乳類細胞に対して高い抗菌活性を示し、選択性も高くなっています .

抗うつ様活性

作用機序

While the specific mechanism of action for 4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine is not mentioned, piperidone analogs have been bio-assayed for their varied activity . They have wide range of bioactivities, namely anti-HIV, 5α-reductase inhibitors, CARM1 inhibitors, anti-inflammatory, anti-proliferative, antioxidant, and antimicrobial .

Safety and Hazards

特性

IUPAC Name |

tert-butyl N-[1-(cyclopropylmethyl)piperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)15-12-6-8-16(9-7-12)10-11-4-5-11/h11-12H,4-10H2,1-3H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMALDJKFQXNVNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)CC2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693180 |

Source

|

| Record name | tert-Butyl [1-(cyclopropylmethyl)piperidin-4-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1228836-97-2 |

Source

|

| Record name | tert-Butyl [1-(cyclopropylmethyl)piperidin-4-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B581412.png)

![N-(2-Formylfuro[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B581420.png)